molecular formula C12H22O10 B102083 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 16741-18-7

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B102083
CAS No.: 16741-18-7
M. Wt: 326.30 g/mol
InChI Key: VSRVRBXGIRFARR-URMRTOKHSA-N
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Preparation Methods

The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .

Chemical Reactions Analysis

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used in the synthesis of various glycosides and as a building block for more complex molecules.

    Biology: this compound-containing compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing into the potential therapeutic effects of neohesperidose derivatives, particularly in treating diseases like cancer and diabetes.

    Industry: It is used in the production of artificial sweeteners and other food additives

Mechanism of Action

The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

CAS No.

16741-18-7

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1

InChI Key

VSRVRBXGIRFARR-URMRTOKHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

melting_point

191-192°C

17074-02-1

physical_description

Solid

Synonyms

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 2
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 3
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 4
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 5
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Reactant of Route 6
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

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